1-benzyl-N-(2-chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyl group, a chlorophenyl group, and a pyrazolopyridine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, including the formation of the pyrazolopyridine core and the introduction of the benzyl and chlorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chlorobenzaldehyde with 3,6-dimethylpyrazole in the presence of a base can lead to the formation of the desired pyrazolopyridine core. Subsequent reactions with benzyl bromide and carboxamide derivatives can introduce the benzyl and carboxamide groups, respectively. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core and may have similar biological activities.
Benzyl derivatives: Compounds with a benzyl group may exhibit similar chemical properties and reactivity.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may have similar biological activities and applications.
The uniqueness of 1-BENZYL-N~4~-(2-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities and applications.
Properties
Molecular Formula |
C22H19ClN4O |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-benzyl-N-(2-chlorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19ClN4O/c1-14-12-17(22(28)25-19-11-7-6-10-18(19)23)20-15(2)26-27(21(20)24-14)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
MYWPLFUMCODWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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